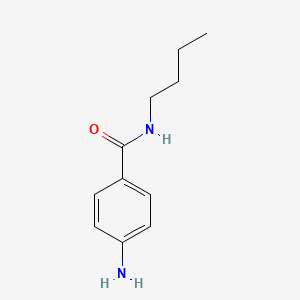

(1-Ethylpropyl)(2-phenylethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of amines similar to “(1-Ethylpropyl)(2-phenylethyl)amine” often involves the reduction of nitriles or amides and nitro compounds. Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .

Chemical Reactions Analysis

Amines like “(1-Ethylpropyl)(2-phenylethyl)amine” can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Phenethylamines, which include (1-ETHYLPROPYL)(2-PHENYLETHYL)AMINE, have significant applications in medicinal chemistry . They are present in key therapeutic targets and are used as medicinal chemistry hits and screening compounds .

Synthesis of Novel Disubstituted 1-Phenylpropan-2-amines

There is research on the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . This could potentially include the synthesis of (1-ETHYLPROPYL)(2-PHENYLETHYL)AMINE.

Organic Chemistry

Amines, including (1-ETHYLPROPYL)(2-PHENYLETHYL)AMINE, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science . They are valuable building blocks in organic synthesis .

Medicinal Chemistry Applications

Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Drug Synthesis

This compound’s unique structure enables it to be employed in drug synthesis. As a part of the 2-phenethylamine family, it could potentially be used in the synthesis of various therapeutic agents .

Organic Chemistry Studies

(1-ETHYLPROPYL)(2-PHENYLETHYL)AMINE can be used in organic chemistry studies. Its unique structure and properties could make it a subject of interest in the study of reaction mechanisms, synthesis methods, and more .

Catalyst in Numerous Reactions

This compound can also serve as a catalyst in numerous reactions. Amines, including (1-ETHYLPROPYL)(2-PHENYLETHYL)AMINE, are known for their nucleophilicity, basicity, and coordination ability, which can be harnessed in catalytic transformations .

Sustainable Technologies

Amines, including (1-ETHYLPROPYL)(2-PHENYLETHYL)AMINE, have found innovative applications in sustainable technologies . They are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Renewable Energy

The unique properties of amines have led to their use in renewable energy applications . They can be used in energy storage systems, fuel cells, and more .

Environmental Remediation

Amines can also be used in environmental remediation . Their ability to bind to various pollutants can be harnessed in the removal of these substances from the environment .

Direcciones Futuras

2-Phenylethylamines, a class of compounds related to “(1-Ethylpropyl)(2-phenylethyl)amine”, have been found to be biologically relevant and have been the subject of recent research. Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .

Propiedades

IUPAC Name |

N-(2-phenylethyl)pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDCELUOAPMLAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500683 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)pentan-3-amine | |

CAS RN |

71797-47-2 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)